molecular formula C14H17NO2S B3289171 3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid CAS No. 855991-49-0

3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid

Cat. No.: B3289171
CAS No.: 855991-49-0
M. Wt: 263.36 g/mol
InChI Key: GIBIKRFPDXOAHN-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid (CAS: 855991-49-0) is a branched carboxylic acid derivative incorporating a benzothiazole moiety. Its structure features a pentanoic acid backbone substituted at the 3-position with both a methyl group and a 1,3-benzothiazol-2-ylmethyl group. Benzothiazoles are heterocyclic compounds known for their pharmacological and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylmethyl)-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-3-14(2,9-13(16)17)8-12-15-10-6-4-5-7-11(10)18-12/h4-7H,3,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBIKRFPDXOAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC1=NC2=CC=CC=C2S1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250485
Record name β-Ethyl-β-methyl-2-benzothiazolebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855991-49-0
Record name β-Ethyl-β-methyl-2-benzothiazolebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855991-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Ethyl-β-methyl-2-benzothiazolebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate

  • Molecular Formula: C₁₇H₁₇NO₅S
  • Key Features : Contains a benzothiazole core with acetyl and ester substituents.
  • Synthesis : Synthesized via alkylation of 1-(1,3-benzothiazol-2-yl)propan-2-one with methyl chloroacetate, highlighting the versatility of benzothiazole derivatives in multi-step reactions .
  • Applications : Primarily a synthetic intermediate; its ester groups facilitate further functionalization.

Benzothiazole-Incorporated Indole Derivatives

  • Example : 2-[1-(Phenylsulfonyl)-1H-indole-3-yl]methyl acetate derivatives.
  • Key Features : Combine indole and benzothiazole units via amide linkages.
  • Synthesis : Involves coupling benzothiazole-2-amines with indole-acetic acid derivatives using carbodiimide reagents .
  • Applications : Explored in drug development for their dual heterocyclic pharmacophores.

Carboxylic Acid Derivatives with Heterocyclic Substituents

(3S)-3-Methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic Acid

  • Molecular Formula : C₉H₁₂N₂O₃S
  • Key Features: Thiazole ring linked via an amide bond to a 3-methylpentanoic acid chain.
  • Structural Contrast: The smaller thiazole ring (vs.

3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid

  • Molecular Formula : C₇H₁₀N₂O₂S
  • Key Features: Imidazole-thioether substituent on a propanoic acid backbone.
  • Synthesis: Prepared via nucleophilic substitution between bromopropanoic acid and methimazole, emphasizing the role of halogenated acids in heterocyclic derivatization .

Simple Branched Carboxylic Acids

3-Methylpentanoic Acid

  • Molecular Formula : C₆H₁₂O₂
  • Key Features : A simple branched-chain carboxylic acid without heterocyclic substituents.
  • Properties : Boiling point: 63°C; density: 0.926 g/cm³; used as a flavoring agent and synthetic intermediate .
  • Contrast : The absence of the benzothiazole group results in lower molecular weight (116.16 g/mol vs. ~277 g/mol for the target compound) and higher volatility.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Industrial Relevance References
3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid C₁₄H₁₇NO₂S* 277.34 Benzothiazole, carboxylic acid Potential pharmacological applications
Dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate C₁₇H₁₇NO₅S 355.39 Benzothiazole, ester, acetyl Synthetic intermediate
3-Methylpentanoic acid C₆H₁₂O₂ 116.16 Carboxylic acid Flavoring agent, organic synthesis
(3S)-3-Methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic acid C₉H₁₂N₂O₃S 228.27 Thiazole, amide, carboxylic acid Experimental phasing in crystallography

*Calculated molecular formula based on structural analysis; experimental confirmation required.

Biological Activity

3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a branched fatty acid structure, which is significant for its biological interactions. The structural formula can be represented as follows:

  • Chemical Formula : C13H15N1O2S1
  • Molecular Weight : Approximately 251.33 g/mol

The presence of the benzothiazole ring is crucial as it is known to enhance the compound's interaction with biological targets.

Research indicates that compounds containing benzothiazole derivatives exhibit a variety of biological activities due to their ability to interact with multiple cellular pathways. The following mechanisms have been identified:

  • Inhibition of Heat Shock Protein 90 (Hsp90) : Benzothiazole derivatives have shown potential as Hsp90 inhibitors, which are important for cancer therapy due to their role in protein folding and stabilization of oncogenic proteins .
  • Antiproliferative Activity : Studies have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells .

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound and related compounds:

Activity Type Target IC50 Value (μM) Reference
AntiproliferativeMCF-7 breast cancer cells2.8 ± 0.1
Hsp90 InhibitionVarious cancer cell lines3.9 ± 0.1
Apoptosis InductionHeLa cellsNot specified
Antimicrobial ActivityGram-positive bacteriaLow μM range

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical and laboratory settings:

  • Anticancer Potential : A study evaluated a series of benzothiazole derivatives for their anticancer properties, revealing that certain modifications enhanced their inhibitory effects on cancer cell proliferation significantly .
  • Antimicrobial Activity : Benzothiazole derivatives have been tested against various bacterial strains, demonstrating promising antibacterial properties, which could lead to new treatments for resistant bacterial infections .

Q & A

Q. What are the common synthetic routes for 3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid, and what starting materials are typically used?

The synthesis of benzothiazole derivatives often involves multi-step reactions. For example, analogous compounds are synthesized via condensation reactions using 2-hydrazinobenzothiazole derivatives and carboxylic acid precursors in organic solvents like ethanol or dichloromethane under reflux conditions. Key intermediates, such as benzothiazole-substituted alkyl halides or esters, are coupled with pentanoic acid derivatives to introduce the methylpentanoic acid moiety. Reactions are monitored using thin-layer chromatography (TLC) to ensure purity .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound’s structure?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks. Infrared (IR) spectroscopy verifies functional groups like carboxylic acids. Single-crystal X-ray diffraction (SCXRD) is used to resolve stereochemistry and confirm spatial arrangements, as demonstrated in analogous benzothiazole derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety data sheets (SDS) for structurally similar compounds emphasize using personal protective equipment (PPE), including nitrile gloves and lab coats. Work should be conducted in a fume hood to minimize inhalation risks. Emergency procedures include rinsing exposed skin with water and consulting a physician if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves varying catalysts (e.g., palladium complexes for cross-coupling), solvents (polar aprotic vs. non-polar), and temperatures. Design of Experiments (DoE) methodologies, such as response surface modeling, can identify synergistic effects. Kinetic studies via high-performance liquid chromatography (HPLC) help track intermediate formation and side reactions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how are mechanisms of action probed?

Enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (e.g., MTT or apoptosis assays) are common. Mechanistic studies may involve fluorescence polarization to assess binding affinity or Western blotting to analyze downstream protein expression. For example, benzothiazole analogs have shown activity against cancer cell lines via tubulin polymerization inhibition .

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

Discrepancies may arise from differences in cell lines, assay protocols, or compound purity. Comparative studies under standardized conditions (e.g., ISO-certified labs) and meta-analyses of published data are critical. Statistical tools like principal component analysis (PCA) can isolate variables affecting activity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

SAR studies require synthesizing analogs with modifications to the benzothiazole ring, methylpentanoic acid chain, or substituent positions. Biological testing of these analogs, combined with computational modeling (e.g., molecular docking or QSAR), identifies pharmacophores. For instance, C2-substituted benzothiazoles often exhibit enhanced bioactivity due to improved target binding .

Methodological Notes

  • Data Validation : Cross-reference NMR and mass spectrometry data with databases like NIST Chemistry WebBook to ensure accuracy .
  • Crystallography : Use software suites (e.g., SHELXTL) for refining SCXRD data and validating bond angles/distances .
  • Biological Replicates : Include triplicate measurements in assays to account for variability and apply ANOVA for significance testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.